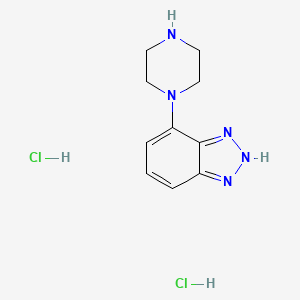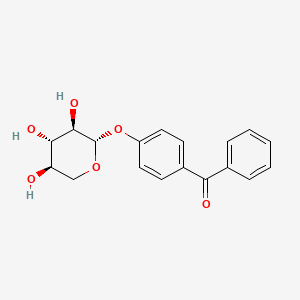
4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride is a chemical compound with the molecular formula C13H26N2O2.ClH and a molecular weight of 278.87 . It is known for its unique structure, which includes a morpholine ring and an acetamide group, making it a compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride typically involves the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1-dimethylpentylamine under controlled conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and affect gene expression .
Comparaison Avec Des Composés Similaires
4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride can be compared with other similar compounds such as:
4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride: This compound has a similar structure but with a different alkyl chain length, which may affect its chemical and biological properties.
N-(1,1-dimethylpentyl)-2-morpholin-4-ylacetamide hydrochloride: Another similar compound with slight variations in its structure, leading to differences in its reactivity and applications. The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various applications.
Propriétés
Numéro CAS |
108904-23-0 |
|---|---|
Formule moléculaire |
C13H27ClN2O2 |
Poids moléculaire |
278.82 g/mol |
Nom IUPAC |
N-(2-methylhexan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-4-5-6-13(2,3)14-12(16)11-15-7-9-17-10-8-15;/h4-11H2,1-3H3,(H,14,16);1H |
Clé InChI |
LIKJUAYQTPZAPT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide](/img/structure/B12714270.png)









![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)

